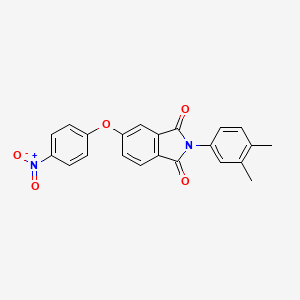![molecular formula C24H15ClN2OS B11562393 N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloronaphthalene-1-carboxamide](/img/structure/B11562393.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloronaphthalene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloronaphthalene-1-carboxamide is a complex organic compound that features a benzothiazole moiety fused with a naphthalene ring
Méthodes De Préparation
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloronaphthalene-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of a benzothiazole derivative, often through the cyclization of 2-aminothiophenol with an appropriate aldehyde or acid chloride.
Purification: The final product is purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloronaphthalene-1-carboxamide undergoes various chemical reactions, including:
Applications De Recherche Scientifique
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloronaphthalene-1-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Biological Studies: It is used in studies related to enzyme inhibition, particularly targeting enzymes involved in cancer and inflammatory diseases.
Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.
Mécanisme D'action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloronaphthalene-1-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Pathway Modulation: It modulates signaling pathways involved in cell proliferation and apoptosis, making it a potential therapeutic agent for cancer treatment.
Comparaison Avec Des Composés Similaires
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloronaphthalene-1-carboxamide can be compared with other benzothiazole derivatives:
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide: This compound also features a benzothiazole moiety but differs in its substitution pattern and biological activity.
N’-(1,3-benzothiazol-2-yl)-arylamides: These derivatives exhibit antibacterial properties and are synthesized using similar coupling reactions.
Benzothiazole-based Anti-tubercular Compounds: These compounds share structural similarities but differ in their specific targets and mechanisms of action.
Propriétés
Formule moléculaire |
C24H15ClN2OS |
|---|---|
Poids moléculaire |
414.9 g/mol |
Nom IUPAC |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloronaphthalene-1-carboxamide |
InChI |
InChI=1S/C24H15ClN2OS/c25-20-11-5-8-17-18(20)9-4-10-19(17)23(28)26-16-7-3-6-15(14-16)24-27-21-12-1-2-13-22(21)29-24/h1-14H,(H,26,28) |
Clé InChI |
SDCZPBDEHTZYCZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=CC5=C4C=CC=C5Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-aminophenyl)-1-(4-chlorophenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B11562318.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(1-bromonaphthalen-2-yl)oxy]butanehydrazide](/img/structure/B11562322.png)
![(3E)-3-{2-[(3-iodophenyl)carbonyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide](/img/structure/B11562326.png)
![6-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11562330.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chloro-5-nitrobenzamide](/img/structure/B11562331.png)
![N-[(1Z)-3-[(2E)-2-(2-hydroxy-3,5-dinitrobenzylidene)hydrazinyl]-1-(2-hydroxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11562336.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11562343.png)
![N'-[(2E,3E)-4-(Furan-2-YL)but-3-EN-2-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11562347.png)
![N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11562352.png)
![N-({N'-[(1E)-1-[4-(Dimethylamino)phenyl]ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11562354.png)
![4-nitro-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11562355.png)

![N-(4-Butylphenyl)-2-[(2E)-2-{[17-(4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-YL]methylene}hydrazino]-2-oxoacetamide](/img/structure/B11562363.png)
![(2E)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B11562368.png)
